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Compound of Interest

Compound Name: Cholesterol Isobutyl Carbonate

CAS No.: 77546-35-1

Cat. No.: B1592778 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for

Cholesterol Isobutyl Carbonate, a cholesteryl ester with significant potential in various

research and development applications, including drug delivery and materials science.[1][2]

This document is intended for researchers, scientists, and drug development professionals,

offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The guide emphasizes the correlation between molecular structure

and spectral features, providing a framework for the identification and characterization of this

and similar compounds.

Introduction
Cholesterol Isobutyl Carbonate belongs to the family of cholesteryl esters, which are crucial

molecules in biological systems for the transport and storage of cholesterol.[3] Their unique

liquid crystalline properties also make them valuable in the development of advanced

materials.[4] A thorough understanding of the spectroscopic signature of Cholesterol Isobutyl
Carbonate is paramount for its unambiguous identification, purity assessment, and for

elucidating its interactions in various chemical and biological matrices. This guide will delve into

the key spectroscopic techniques used to characterize this molecule, providing both theoretical

background and practical insights.
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Molecular Structure and Spectroscopic Analysis
Workflow
The molecular structure of Cholesterol Isobutyl Carbonate combines the rigid steroid nucleus

of cholesterol with a flexible isobutyl carbonate chain attached at the 3β-hydroxyl position. This

unique combination of a rigid and a flexible moiety dictates its physicochemical properties and

its spectroscopic behavior.

Caption: Molecular structure and analytical workflow for Cholesterol Isobutyl Carbonate.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for elucidating the structure of organic molecules by

providing information about the chemical environment of hydrogen atoms. The ¹H NMR

spectrum of Cholesterol Isobutyl Carbonate is expected to show a complex pattern of

signals, with distinct regions corresponding to the cholesterol backbone and the isobutyl

carbonate side chain.

Based on data for the closely related Cholesterol Isopropyl Carbonate, the following

assignments can be predicted for Cholesterol Isobutyl Carbonate in CDCl₃.[5]
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~5.4 m 1H C6-H (vinylic)

~4.6 m 1H C3-H (methine)

~3.9 d 2H -O-CH₂-CH(CH₃)₂

~2.0 m 1H -CH₂-CH(CH₃)₂

0.6 - 2.5 m ~30H
Cholesterol steroid

backbone protons

~1.0 d 6H -CH(CH₃)₂

~0.9 s 3H C19-H₃

~0.85 d 6H C26-H₃ & C27-H₃

~0.65 s 3H C18-H₃

Expert Insights: The downfield shift of the C3 proton to ~4.6 ppm is a key indicator of the

esterification at this position. The vinylic proton at C6 appears around 5.4 ppm. The signals for

the isobutyl group are expected to be a doublet for the methylene protons adjacent to the

oxygen, a multiplet for the methine proton, and a doublet for the two terminal methyl groups.

The numerous overlapping signals between 0.6 and 2.5 ppm are characteristic of the complex

steroid ring system.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Each unique carbon atom gives a distinct signal, making it a valuable tool for confirming the

number of carbon atoms and identifying functional groups. The predicted ¹³C NMR chemical

shifts for Cholesterol Isobutyl Carbonate in CDCl₃ are presented below, based on data for

Cholesterol Isopropyl Carbonate.[5]
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Chemical Shift (ppm) Assignment

~154 Carbonyl carbon (O-C=O)

~139 C5 (vinylic)

~122 C6 (vinylic)

~77 C3 (methine)

~74 -O-CH₂-CH(CH₃)₂

~28 -CH₂-CH(CH₃)₂

~19 -CH(CH₃)₂

11 - 60 Cholesterol steroid backbone carbons

Expert Insights: The presence of the carbonate group is confirmed by the signal around 154

ppm.[6][7] The C3 carbon is shifted downfield to ~77 ppm due to the attachment of the

electron-withdrawing carbonate group. The vinylic carbons C5 and C6 are observed at ~139

ppm and ~122 ppm, respectively. The isobutyl group will show characteristic signals for the

methylene, methine, and methyl carbons.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of Cholesterol Isobutyl
Carbonate will be dominated by the characteristic absorptions of the carbonate and the

hydrocarbon backbone.

Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (carbonate)

~1260 Strong C-O stretching (carbonate)

~1670 Weak C=C stretching (alkene)
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Expert Insights: The most prominent feature in the IR spectrum will be the strong absorption

band around 1740 cm⁻¹ corresponding to the C=O stretch of the carbonate group. This is a

highly characteristic and reliable indicator of this functional group. For comparison, the IR

spectrum of cholesteryl methyl carbonate also shows a strong carbonate C=O stretch.[8] The

C-H stretching vibrations of the numerous methyl and methylene groups in the cholesterol and

isobutyl moieties will appear as a complex set of strong bands in the 2850-2950 cm⁻¹ region.[9]

[10] A weak band around 1670 cm⁻¹ is expected for the C=C stretching of the double bond in

the cholesterol ring.

Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule, which aids in its identification and structural elucidation. For cholesteryl

esters, electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are

common techniques.[11][12][13]

Predicted Fragmentation Pattern:

Molecular Ion (M⁺): The molecular weight of Cholesterol Isobutyl Carbonate is 486.79

g/mol . The mass spectrum should show a molecular ion peak or a protonated molecule

[M+H]⁺ at m/z 487.8.

Loss of the Isobutyl Carbonate Group: A significant fragmentation pathway for cholesteryl

esters is the loss of the ester group.[12] This would result in a prominent peak at m/z 369.3,

corresponding to the cholestadiene cation, a characteristic fragment for cholesterol and its

derivatives.[12]

Other Fragments: Other fragments corresponding to the loss of the isobutoxy group or

further fragmentation of the cholesterol ring may also be observed.

Expert Insights: The analysis of cholesteryl esters by mass spectrometry can be challenging

due to their hydrophobicity and poor ionization.[11][14] The use of lithiated adducts can

enhance ionization and provide more specific fragmentation patterns.[12] For quantitative

analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful

technique.[15]
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Cholesterol Isobutyl
Carbonate.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Cholesterol Isobutyl Carbonate in approximately

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans will be required compared to ¹H NMR. Typical parameters include a spectral width of

200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

IR Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk. Alternatively, dissolve the sample in a suitable

solvent like chloroform and cast a thin film on a salt plate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction to remove atmospheric and solvent

absorptions.

Mass Spectrometry (LC-MS)
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Sample Preparation: Dissolve the sample in a suitable solvent mixture, such as

methanol/chloroform, to a concentration of approximately 1 µg/mL.

Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass

spectrometer with an ESI or APCI source.

Chromatography: Employ a C18 reverse-phase column with a gradient elution program

using solvents like methanol, acetonitrile, and water with additives such as formic acid or

ammonium acetate to promote ionization.

Mass Spectrometry: Acquire data in full scan mode to identify the molecular ion and in

MS/MS mode to obtain fragmentation data.

Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and MS

spectroscopic data for Cholesterol Isobutyl Carbonate. By combining the information from

these complementary techniques, researchers can confidently identify and characterize this

molecule. The provided protocols and expert insights serve as a valuable resource for

scientists working with cholesteryl esters and related compounds in the fields of drug

development, materials science, and beyond.

References
A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells

and Tissues. (2024). bioRxiv. [Link]

Crystal structure and microstructure of cholesteryl oleyl carbonate. (2010). Chemistry and

Physics of Lipids. [Link]

Solid-State NMR of Highly 13C-Enriched Cholesterol in Lipid Bilayers. (2018). PMC. [Link]

Cholesteryl methyl carbonate. NIST WebBook. [Link]

Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray

Ionization Tandem Mass Spectrometry. (2013). PMC. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1592778?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2024.04.01.587567v1
https://pubmed.ncbi.nlm.nih.gov/20659439/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5820127/
https://webbook.nist.gov/cgi/cbook.cgi?ID=C15507525&Type=IR-SPEC&Index=1#IR-SPEC
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3844111/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Studies of Cholesterol: Fourier Transform Infra-Red and Vibrational

Frequency Analysis. (2014). ResearchGate. [Link]

Absolute quantification of cholesteryl esters using liquid chromatography-tandem mass

spectrometry uncovers novel diagnostic potential of urinary sediment. (2017). Steroids. [Link]

Quantification of Cholesterol and Cholesteryl Ester by Direct Flow Injection High-Resolution

Fourier Transform Mass Spectrometry Utilizing Species-Specific Response Factors. (2019).

Analytical Chemistry. [Link]

Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray

Ionization Tandem Mass Spectrometry. (2013). ResearchGate. [Link]

Cholesterol. PubChem. [Link]

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Cholesterol. NIST WebBook. [Link]

LC-MS based lipidomics to understand cholesterol metabolism in mammals. (2024).

YouTube. [Link]

Cholesteryl Ester. Lipotype. [Link]

Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. (2019).

Methods in Molecular Biology. [Link]

The NMR Spectrum. AOCS. [Link]

FT-IR spectra of: (a) cholesterol, (b) cholesterolic β-lactone[8], (c)... ResearchGate. [Link]

A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells

and Tissues. (2024). bioRxiv. [Link]

Cholesteryl oleyl carbonate. One Chongqing Chemdad Co., Ltd. [Link]

Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C

NMR and MD simulation studies. (2014). Physical Chemistry Chemical Physics. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.researchgate.net/publication/287181055_Spectroscopic_Studies_of_Cholesterol_Fourier_Transform_Infra-Red_and_Vibrational_Frequency_Analysis
https://pubmed.ncbi.nlm.nih.gov/28502858/
https://pubs.acs.org/doi/10.1021/acs.analchem.8b04758
https://www.researchgate.net/publication/258509378_Analysis_of_Cholesteryl_Esters_and_Diacylglycerols_using_Lithiated_Adducts_and_Electrospray_Ionization_Tandem_Mass_Spectrometry
https://pubchem.ncbi.nlm.nih.gov/compound/Cholesterol
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Interpretation/Interpreting_C-13_NMR_Spectra
https://webbook.nist.gov/cgi/cbook.cgi?ID=C57885&Type=IR-SPEC&Index=1
https://www.youtube.com/watch?v=0-Qk_Yw-0_I
https://www.lipotype.com/lipid-classes/sterol-lipids/cholesterol-lipids/cholesteryl-ester/
https://pubmed.ncbi.nlm.nih.gov/30539423/
https://www.aocs.org/stay-informed/read-inform/featured-articles/the-nmr-spectrum-october-2013
https://webbook.nist.gov/cgi/cbook.cgi?ID=C15507525&Units=SI&Mask=80
https://www.researchgate.net/figure/FT-IR-spectra-of-a-cholesterol-b-cholesterolic-b-lactone-4-c-acidic-b-lactone_fig2_221921388
https://www.biorxiv.org/content/10.1101/2024.04.01.587567v1.full
https://www.chemdad.com/cholesteryl-oleyl-carbonate-17110-51-9
https://pubs.rsc.org/en/content/articlelanding/2014/cp/c4cp02942a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1592778#spectroscopic-data-for-cholesterol-isobutyl-
carbonate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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